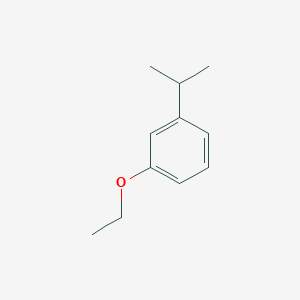
Benzene,1-ethoxy-3-(1-methylethyl)-(9ci)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isopropylphenetole is an organic compound characterized by the presence of an isopropyl group attached to a phenetole structure. This compound is known for its significant utility in various chemical synthesis processes and industrial applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropylphenetole typically involves the alkylation of phenetole with isopropyl halides under Friedel-Crafts alkylation conditions. This reaction is catalyzed by Lewis acids such as aluminum chloride (AlCl3) or ferric chloride (FeCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods: In industrial settings, the production of 3-Isopropylphenetole may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of advanced catalysts and purification techniques, such as distillation and recrystallization, ensures the production of high-purity 3-Isopropylphenetole suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 3-Isopropylphenetole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) can convert 3-Isopropylphenetole to its corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur, where the isopropyl group directs incoming electrophiles to the ortho and para positions relative to the phenetole group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using bromine (Br2) in the presence of iron (Fe) as a catalyst.
Major Products Formed:
Oxidation: Formation of isopropylphenyl ketone or isopropylbenzoic acid.
Reduction: Formation of isopropylphenylmethanol.
Substitution: Formation of ortho- and para-substituted isopropylphenetole derivatives.
Aplicaciones Científicas De Investigación
3-Isopropylphenetole has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds and polymers.
Biology: Investigated for its potential antimicrobial properties and its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in pharmaceutical formulations due to its unique chemical properties.
Industry: Utilized in the production of high-performance materials, such as polymers and resins, due to its ability to undergo controlled polymerization processes.
Mecanismo De Acción
The mechanism of action of 3-Isopropylphenetole primarily involves its interaction with biological membranes. Its lipophilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This disruption can lead to cell lysis and death, making it a potential candidate for antimicrobial applications. Additionally, its phenolic structure enables it to participate in various chemical reactions, acting as a nucleophile in organic syntheses.
Comparación Con Compuestos Similares
4-Isopropylphenetole: Similar in structure but with the isopropyl group attached to the para position of the phenetole ring.
2-Isopropylphenetole: The isopropyl group is attached to the ortho position of the phenetole ring.
2,6-Diisopropylphenetole: Contains two isopropyl groups attached to the ortho positions of the phenetole ring.
Uniqueness: 3-Isopropylphenetole stands out due to its specific substitution pattern, which influences its reactivity and interaction with other molecules. The position of the isopropyl group affects the compound’s electronic properties and steric hindrance, making it unique compared to its isomers.
Propiedades
Número CAS |
124267-89-6 |
|---|---|
Fórmula molecular |
C11H16O |
Peso molecular |
164.24 g/mol |
Nombre IUPAC |
1-ethoxy-3-propan-2-ylbenzene |
InChI |
InChI=1S/C11H16O/c1-4-12-11-7-5-6-10(8-11)9(2)3/h5-9H,4H2,1-3H3 |
Clave InChI |
VQVKEKFXSQEVLU-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C(C)C |
SMILES canónico |
CCOC1=CC=CC(=C1)C(C)C |
Sinónimos |
Benzene, 1-ethoxy-3-(1-methylethyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


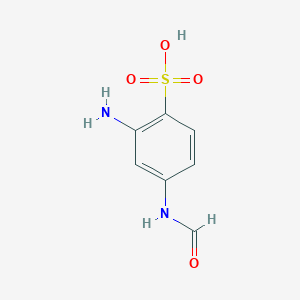
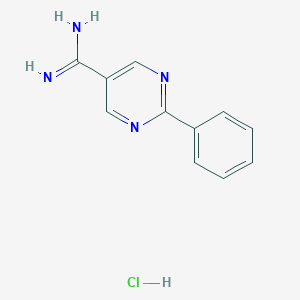

![2-[(Carboxymethylamino)methylamino]acetic acid](/img/structure/B54838.png)
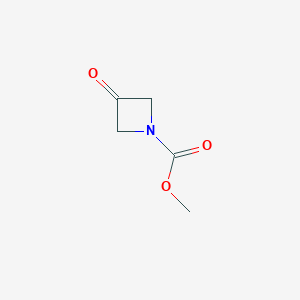
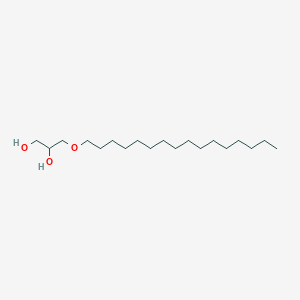

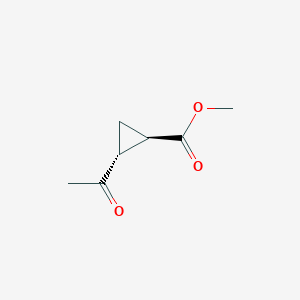
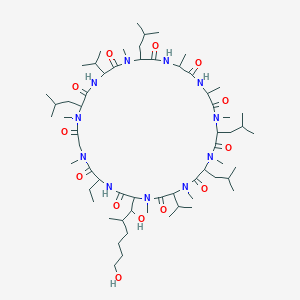
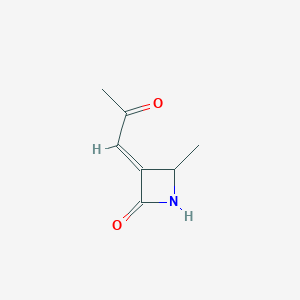

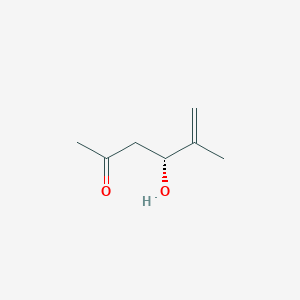
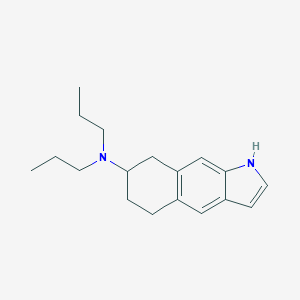
![4-[2-Bromo-1-(4-hydroxyphenyl)-2-phenylethyl]phenol](/img/structure/B54864.png)
